molecular formula C29H28ClNO2 B11596831 4-{(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine

4-{(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-1-benzoxepin-4(5H)-ylidene]ethyl}morpholine

Cat. No.: B11596831
M. Wt: 458.0 g/mol
InChI Key: TXANAMIQWJXMDT-MYYYXRDXSA-N
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Description

4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE is a complex organic compound with a unique structure that includes a benzoxepin ring, a morpholine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxepin ring, followed by the introduction of the morpholine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxepin derivatives and morpholine-containing molecules. These compounds share structural features but may differ in their substituents and overall properties.

Uniqueness

4-{2-[(4Z)-3-CHLORO-2-(4-METHYLPHENYL)-5-PHENYL-4,5-DIHYDRO-1-BENZOXEPIN-4-YLIDENE]ETHYL}MORPHOLINE is unique due to its specific combination of a benzoxepin ring and a morpholine ring, along with its particular substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H28ClNO2

Molecular Weight

458.0 g/mol

IUPAC Name

4-[(2Z)-2-[3-chloro-2-(4-methylphenyl)-5-phenyl-5H-1-benzoxepin-4-ylidene]ethyl]morpholine

InChI

InChI=1S/C29H28ClNO2/c1-21-11-13-23(14-12-21)29-28(30)25(15-16-31-17-19-32-20-18-31)27(22-7-3-2-4-8-22)24-9-5-6-10-26(24)33-29/h2-15,27H,16-20H2,1H3/b25-15-

InChI Key

TXANAMIQWJXMDT-MYYYXRDXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(/C(=C\CN3CCOCC3)/C(C4=CC=CC=C4O2)C5=CC=CC=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CCN3CCOCC3)C(C4=CC=CC=C4O2)C5=CC=CC=C5)Cl

Origin of Product

United States

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